3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one 3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 503432-23-3
VCID: VC4921195
InChI: InChI=1S/C22H17ClN2OS2/c1-2-12-25-21(26)18-13-19(16-6-4-3-5-7-16)28-20(18)24-22(25)27-14-15-8-10-17(23)11-9-15/h2-11,13H,1,12,14H2
SMILES: C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Cl)SC(=C2)C4=CC=CC=C4
Molecular Formula: C22H17ClN2OS2
Molecular Weight: 424.96

3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 503432-23-3

Cat. No.: VC4921195

Molecular Formula: C22H17ClN2OS2

Molecular Weight: 424.96

* For research use only. Not for human or veterinary use.

3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one - 503432-23-3

Specification

CAS No. 503432-23-3
Molecular Formula C22H17ClN2OS2
Molecular Weight 424.96
IUPAC Name 2-[(4-chlorophenyl)methylsulfanyl]-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H17ClN2OS2/c1-2-12-25-21(26)18-13-19(16-6-4-3-5-7-16)28-20(18)24-22(25)27-14-15-8-10-17(23)11-9-15/h2-11,13H,1,12,14H2
Standard InChI Key QQIJFUZNRAMMLC-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Cl)SC(=C2)C4=CC=CC=C4

Introduction

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions starting from thiophene-based precursors. Common methods include heterocyclization reactions, where thiophene derivatives are converted into the pyrimidine ring system through various chemical transformations . For instance, the use of 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs can lead to the formation of thienopyrimidines under thermal or microwave irradiation conditions .

Biological Activities of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for various biological activities, including:

  • Antibacterial and Antifungal Activities: Some derivatives have shown promising antimicrobial properties, with activities comparable to or surpassing those of standard drugs like ceftriaxone and Pimafucin .

  • Antitumor Activities: These compounds have been tested for their ability to inhibit tumor cell growth. For example, cycloalkylthieno[2,3-d]pyrimidinone derivatives have demonstrated inhibitory activities against HepG2, MCF-7, and BCG-823 cell lines .

  • Kinase Inhibition: Certain derivatives, such as those with specific substitutions, have been identified as potent ROCK inhibitors, affecting cell migration and morphology .

Potential Therapeutic Applications

Given their diverse biological activities, thieno[2,3-d]pyrimidin-4(3H)-one derivatives hold promise for various therapeutic applications:

  • Cancer Treatment: Their antitumor properties make them candidates for cancer therapy.

  • Infectious Diseases: Compounds with antibacterial and antifungal activities could be developed into treatments for infections.

  • Kinase-Related Disorders: Derivatives with kinase inhibitory activity may be useful in treating conditions associated with abnormal kinase activity.

Data Table: Biological Activities of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound TypeBiological ActivityExample Compounds
Cycloalkyl DerivativesAntitumor ActivityCycloheptyl[b]thieno[2,3-d]pyrimidin-4(3H)-one
Substituted ThienopyrimidinesAntibacterial and Antifungal Activities2-Unsubstituted thieno[2,3-d]pyrimidines
Benzimidazole-ThienopyrimidinesCytotoxicity Against Cancer CellsThieno[2,3-d]pyrimidines bearing benzimidazole moieties
Allyl and Chlorobenzyl Substituted DerivativesPotential Kinase InhibitionNot specifically reported for "3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one"

Future Directions

Future studies should focus on synthesizing and evaluating the biological activities of specific derivatives like "3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one" to explore their therapeutic potential fully. Additionally, detailed SAR studies will be essential for optimizing the biological activities of these compounds.

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